molecular formula C20H22N4O2S B11247687 1,1'-(3-cyclohexyl-6-phenyl-5H-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazine-5,7-diyl)diethanone

1,1'-(3-cyclohexyl-6-phenyl-5H-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazine-5,7-diyl)diethanone

Cat. No.: B11247687
M. Wt: 382.5 g/mol
InChI Key: SBOITUPXFJQFAT-UHFFFAOYSA-N
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Chemical Reactions Analysis

Mechanism of Action

The mechanism of action of 1-{7-ACETYL-3-CYCLOHEXYL-6-PHENYL-5H-[1,2,4]TRIAZOLO[3,4-B][1,3,4]THIADIAZIN-5-YL}ETHAN-1-ONE involves its interaction with specific molecular targets and pathways. The compound’s unique structure allows it to interact with various enzymes and receptors, leading to its pharmacological effects . For example, it has been shown to inhibit certain enzymes involved in cancer cell proliferation, making it a potential anticancer agent .

Comparison with Similar Compounds

Compared to other similar compounds, 1-{7-ACETYL-3-CYCLOHEXYL-6-PHENYL-5H-[1,2,4]TRIAZOLO[3,4-B][1,3,4]THIADIAZIN-5-YL}ETHAN-1-ONE stands out due to its unique combination of a triazole and thiadiazine ring. Similar compounds include other triazolothiadiazines, such as 1,2,4-triazolo[5,1-b][1,3,5]thiadiazines and 1,2,4-triazolo[1,5-c][1,3,5]thiadiazines . These compounds share some pharmacological properties but differ in their specific activities and applications .

Properties

Molecular Formula

C20H22N4O2S

Molecular Weight

382.5 g/mol

IUPAC Name

1-(5-acetyl-3-cyclohexyl-6-phenyl-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazin-7-yl)ethanone

InChI

InChI=1S/C20H22N4O2S/c1-13(25)18-17(15-9-5-3-6-10-15)23(14(2)26)24-19(21-22-20(24)27-18)16-11-7-4-8-12-16/h3,5-6,9-10,16H,4,7-8,11-12H2,1-2H3

InChI Key

SBOITUPXFJQFAT-UHFFFAOYSA-N

Canonical SMILES

CC(=O)C1=C(N(N2C(=NN=C2S1)C3CCCCC3)C(=O)C)C4=CC=CC=C4

Origin of Product

United States

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